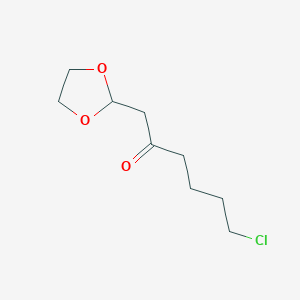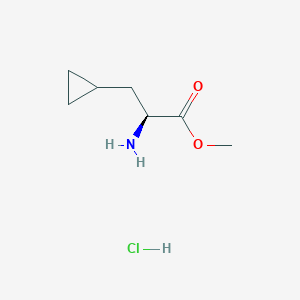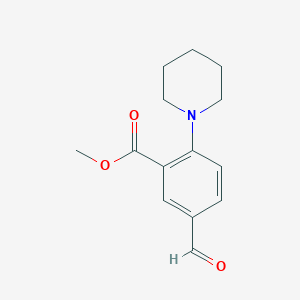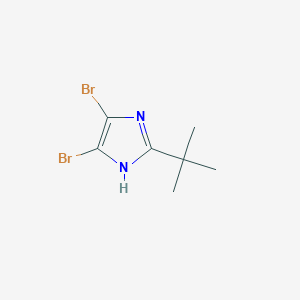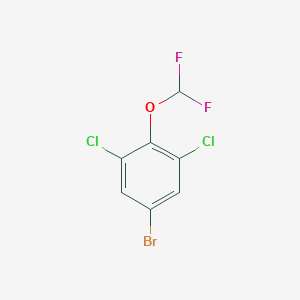
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene
Overview
Description
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is a chemical compound with the CAS Number: 929621-36-3 . It has a molecular weight of 291.91 . The IUPAC name for this compound is 4-bromo-2,6-dichlorophenyl difluoromethyl ether . It is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is 1S/C7H3BrCl2F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring, and the presence of the difluoromethoxy group.Physical And Chemical Properties Analysis
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is a solid at room temperature . It has a molecular weight of 291.91 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Organometallic Synthesis and Aryne Route Applications
Research by Schlosser and Castagnetti (2001) on aryne chemistry demonstrated the use of bromo and trifluoromethoxy substituted benzenes in generating intermediate phenyllithium species. These intermediates were further utilized in the synthesis of naphthalenes through [4+2] cycloadditions, highlighting a pathway for the construction of complex aromatic systems which might be relevant for the target compound in facilitating the synthesis of polyaromatic hydrocarbons or functionalized aromatic systems (Schlosser & Castagnetti, 2001).
Versatile Organometallic Reagents
Porwisiak and Schlosser (1996) described the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene and its conversion into various organometallic intermediates. This work illustrates the potential of halogenated benzenes as starting materials for the creation of multifunctional reagents in organic synthesis, suggesting similar utility could be explored with 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene (Porwisiak & Schlosser, 1996).
Electrochemical Applications
Fink et al. (1997) synthesized and characterized ethynylferrocene compounds of 1,3,5-tribromobenzene, demonstrating the electrochemical properties of these compounds. This research suggests potential applications in designing electrochemical sensors or materials by substituting similar structural frameworks with the target compound (Fink et al., 1997).
Synthesis and Functionalization Pathways
Reus et al. (2012) detailed methods for the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, underscoring the versatility of halogenated benzenes in functional group interconversion and the creation of complex organometallic compounds. This research may guide the functionalization strategies for 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene in material science and catalysis applications (Reus et al., 2012).
Crystal Structure and Material Science
Stein, Hoffmann, and Fröba (2015) explored the crystal structures of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, showcasing the importance of halogenated benzenes in the study of supramolecular structures and materials. This suggests potential applications of the target compound in the development of new materials with specific crystallographic properties (Stein, Hoffmann, & Fröba, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOWCFPTCFWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


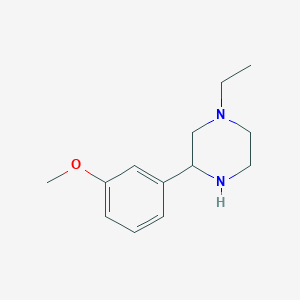
![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)
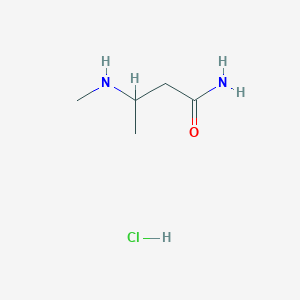
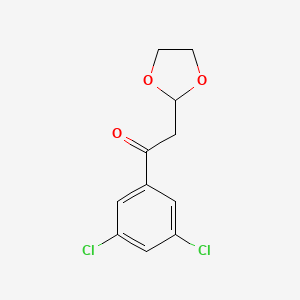
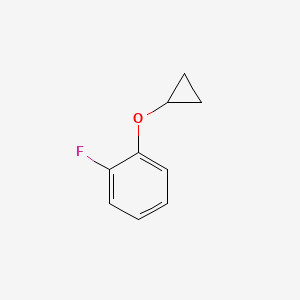

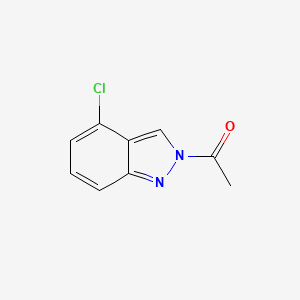
![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)
